2-(3,4-Dimethoxyphenyl)-7-hydroxy-3-methoxy-4H-chromen-4-one is a complex organic compound classified as a flavonoid. This compound features a chromen-4-one core structure, which is characterized by a benzopyran moiety with various substituents, including methoxy and hydroxy groups. The presence of these functional groups contributes to its diverse biological activities, such as antioxidant, anti-inflammatory, and anticancer properties. Its molecular formula is , and it has a CAS number of 58544-90-4 .
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic medium |
| Reduction | Sodium borohydride | Methanol |
| Substitution | Sodium methoxide | Methanol |
2-(3,4-Dimethoxyphenyl)-7-hydroxy-3-methoxy-4H-chromen-4-one exhibits significant biological activities:
The synthesis of this compound typically involves multiple steps. A common method is the Suzuki–Miyaura coupling reaction, which forms carbon-carbon bonds between an aryl halide and an organoboron compound in the presence of a palladium catalyst. Other methods may include:
The compound has various applications across different fields:
Research indicates that 2-(3,4-Dimethoxyphenyl)-7-hydroxy-3-methoxy-4H-chromen-4-one interacts with several molecular targets. Its mechanism of action involves inhibiting specific enzymes and modulating signaling pathways associated with inflammation and cancer progression. These interactions highlight its potential therapeutic applications in treating various diseases .
Several compounds share structural similarities with 2-(3,4-Dimethoxyphenyl)-7-hydroxy-3-methoxy-4H-chromen-4-one:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-(3,4-Dimethoxyphenyl)-7-hydroxy-5-methoxy-4H-chromen-4-one | Similar methoxy groups; different position | Antioxidant, anti-inflammatory |
| 1,2,3,4-Tetrahydroisoquinoline | Different core structure; similar phenolic features | Varies widely; not primarily flavonoid |
| 5-Hydroxyflavone | Flavonoid structure; fewer substituents | Antioxidant properties |
What distinguishes 2-(3,4-Dimethoxyphenyl)-7-hydroxy-3-methoxy-4H-chromen-4-one is its unique combination of methoxy and hydroxy groups that contribute to its diverse biological activities and potential therapeutic applications. Its specific structural features allow for unique interactions within biological systems compared to its analogues.
Acid-catalyzed cyclization represents the most fundamental approach for constructing chromen-4-one scaffolds through flavanone intermediate formation [7] [8]. The mechanism involves the protonation of 2-hydroxychalcone precursors followed by intramolecular cyclization to generate the desired heterocyclic framework [9].
The acid-catalyzed cyclization proceeds through a well-established three-step mechanism [7]. The initial step involves protonation of the carbonyl oxygen by Brønsted acid catalysts, generating a positively charged intermediate that exhibits increased electrophilicity at the β-carbon position [7] [8]. Subsequent nucleophilic attack by the phenolic hydroxyl group leads to ring closure, forming the flavanone intermediate [9]. The final tautomerization step regenerates the aromatic character and yields the chromen-4-one product [7].
Optimization studies have demonstrated that temperature control is critical for achieving high yields in acid-catalyzed cyclizations [10]. Research indicates that reactions conducted at 90 degrees Celsius in pyridine-water systems (volume ratio 1:1.5) provide optimal conversion rates, achieving yields of 91.1 percent for model 2-hydroxychalcone substrates [10]. The reaction time typically ranges from 1 to 3 hours depending on substrate substitution patterns [11] [10].
| Reaction Parameter | Optimal Conditions | Yield (%) | Reference |
|---|---|---|---|
| Temperature | 90°C | 91.1 | [10] |
| Solvent System | Pyridine:Water (1:1.5) | 91.1 | [10] |
| Reaction Time | 1-3 hours | Variable | [11] [10] |
| Catalyst Loading | 0.2 g per mmol substrate | 85-95 | [11] |
Various acid catalysts have been evaluated for their effectiveness in promoting cyclization reactions [12] [13]. Acetic acid has emerged as a particularly effective catalyst for microwave-assisted cyclizations, providing yields up to 82 percent under optimized conditions [12]. Alternative catalysts including oxalic acid demonstrate excellent performance, achieving 95 percent yields through atmospheric oxygen-mediated oxidation pathways [13].
The acid-catalyzed approach exhibits broad substrate tolerance, accommodating various substitution patterns on both aromatic rings [14]. Electron-withdrawing groups at the 2-position of the benzaldehyde component enhance cyclization efficiency, while electron-donating substituents on the A-ring generally result in reduced yields [14]. For compounds bearing methoxy substituents similar to 2-(3,4-Dimethoxyphenyl)-7-hydroxy-3-methoxy-4H-chromen-4-one, careful optimization of reaction conditions is required to achieve satisfactory conversions [14].
The iodine-dimethyl sulfoxide (DMSO) catalytic system has emerged as a versatile and environmentally friendly approach for oxidative cyclization reactions leading to chromen-4-one formation [15] [2]. This methodology exploits the synergistic effects of molecular iodine and DMSO to facilitate both carbon-carbon and carbon-heteroatom bond formation under mild conditions [15].
The iodine-DMSO system operates through a complex mechanistic pathway involving multiple oxidative steps [2] [16]. Initial activation occurs through iodine-mediated oxidation of the chalcone substrate, followed by DMSO-assisted elimination of water molecules during the cyclization process [2]. The mechanism ensures high selectivity and efficiency, with DMSO serving dual roles as both solvent and mild oxidant [2] [15].
Systematic optimization studies have established optimal reaction parameters for iodine-DMSO cyclizations [17]. The use of 1.5 equivalents of iodine in DMSO at 100 degrees Celsius provides optimal yields, with reactions typically completing within 1-6 hours [17]. Lower iodine loadings result in significantly reduced yields, while higher temperatures do not substantially improve reaction outcomes [17].
| Iodine Loading (equiv.) | Temperature (°C) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| 0.1 | 100 | 30 | 6 |
| 0.5 | 100 | 56 | 4 |
| 1.0 | 100 | 78 | 3 |
| 1.5 | 100 | 87 | 2 |
| 1.5 | 120 | 86 | 2 |
The choice of solvent proves critical for successful iodine-DMSO mediated cyclizations [16] [17]. DMSO demonstrates unique properties that cannot be replicated by other common organic solvents including toluene, acetonitrile, or tetrahydrofuran [17]. When alternative solvents are employed, reaction yields drop dramatically or reactions fail to proceed entirely [17]. The polar aprotic nature of DMSO facilitates the required oxidative transformations while maintaining substrate solubility [15].
The iodine-DMSO system exhibits excellent functional group compatibility, tolerating methoxy, hydroxyl, and various aromatic substituents [15] [17]. This broad tolerance makes the methodology particularly suitable for synthesizing complex chromen-4-one derivatives such as 2-(3,4-Dimethoxyphenyl)-7-hydroxy-3-methoxy-4H-chromen-4-one [15]. The mild reaction conditions preserve sensitive functional groups that might decompose under harsher acidic or basic conditions [17].
Intramolecular oxa-Michael additions represent a crucial mechanistic pathway for chromen-4-one formation, with solvent selection playing a pivotal role in reaction efficiency and selectivity [18] [19]. The optimization of solvent systems directly impacts reaction kinetics, product yields, and purification challenges [20].
Research demonstrates that solvent polarity significantly influences intramolecular oxa-Michael addition reactions [20]. Polar solvents generally provide enhanced stabilization for charged intermediates formed during the cyclization process [20]. Studies comparing various solvent systems reveal that acetone provides superior extraction efficiency for flavonoid compounds, achieving total flavonoid content values of 0.434 milligrams quercetin equivalents per gram fresh weight [20].
Binary solvent mixtures offer enhanced control over reaction parameters compared to single-component systems [20]. Water-acetone mixtures demonstrate particular effectiveness, with optimal ratios varying depending on substrate structure [20]. For related flavonoid extractions, pure acetone consistently outperforms binary and ternary solvent combinations [20].
| Solvent System | TFC (mg QE/g FW) | FRAP (μmol TE/g FW) | Optimal Ratio |
|---|---|---|---|
| Pure Acetone | 0.434 | 713.53 | 100:0 |
| Water:Acetone | 0.320 | 750.15 | 40:60 |
| Methanol:Acetone | 0.285 | 680.25 | 50:50 |
| Ternary Mixture | 0.210 | 625.40 | 33:33:33 |
The interaction between temperature and solvent choice proves critical for optimizing intramolecular oxa-Michael additions [18]. Solvent-free conditions under microwave irradiation provide enhanced reaction rates while eliminating purification challenges associated with solvent removal [18]. Zinc triflate-catalyzed reactions in dimethylformamide demonstrate optimal performance at 80 degrees Celsius [21].
Solvent effects on intramolecular oxa-Michael additions involve both thermodynamic and kinetic factors [19]. Density functional theory calculations reveal that solvent stabilization of transition states significantly impacts enantioselectivity and reaction rates [19]. The choice of solvent directly influences the conformational preferences of substrates and intermediates, thereby affecting the overall reaction pathway [19].
The separation and purification of chromen-4-one products from chalcone precursors and side products represents one of the most significant challenges in flavonoid synthesis [22] [23]. These structurally related compounds exhibit similar polarities and physical properties, necessitating sophisticated separation strategies [24].
High-performance liquid chromatography represents the gold standard for separating chalcone-flavanone mixtures [22] [25]. Reversed-phase chromatographic methods using gradient elution systems provide optimal resolution [22]. Studies demonstrate that acetonitrile concentration gradients from 2 percent to 37 percent in 0.1 percent phosphoric acid achieve excellent separation of chalcones and flavanones [22].
Traditional column chromatography remains essential for preparative-scale purifications [24]. Silica gel stationary phases with carefully optimized mobile phase compositions enable effective separation of closely related flavonoid compounds [24]. The selection of appropriate solvent systems based on compound polarity differences is crucial for successful purifications [24].
| Separation Method | Mobile Phase | Resolution | Yield Recovery (%) |
|---|---|---|---|
| RP-HPLC | ACN/H₃PO₄ gradient | Excellent | 85-95 |
| Normal Phase | Hexane/EtOAc | Good | 70-85 |
| Prep-HPLC | Optimized gradient | Excellent | 90-98 |
| Flash Chromatography | Various | Variable | 60-80 |
Solid-phase extraction techniques offer advantages for initial sample cleanup and concentration [22] [23]. Reversed-phase cartridges enable selective retention and elution of flavonoid compounds while removing interfering matrix components [22]. Optimization of elution solvents proves critical, with 60 percent ethanol providing optimal balance between recovery efficiency and product purity [26].
Modern purification approaches incorporate multiple techniques to achieve high-purity products [23]. Macroporous resin adsorption methods demonstrate superior performance compared to traditional liquid-liquid extraction, achieving purification factors exceeding 14-fold [26]. Response surface methodology enables systematic optimization of extraction and purification parameters [27].
Preparative high-performance liquid chromatography provides the highest resolution for challenging separations [28] [29]. These systems enable isolation of gram quantities of pure compounds with purities exceeding 98 percent [30]. The scalability of preparative HPLC makes it particularly valuable for producing research quantities of complex chromen-4-one derivatives [29].